

# Application Notes and Protocols for SHS4121705 in NASH Mouse Models

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## Compound of Interest

Compound Name: SHS4121705

Cat. No.: B3025871

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## Introduction

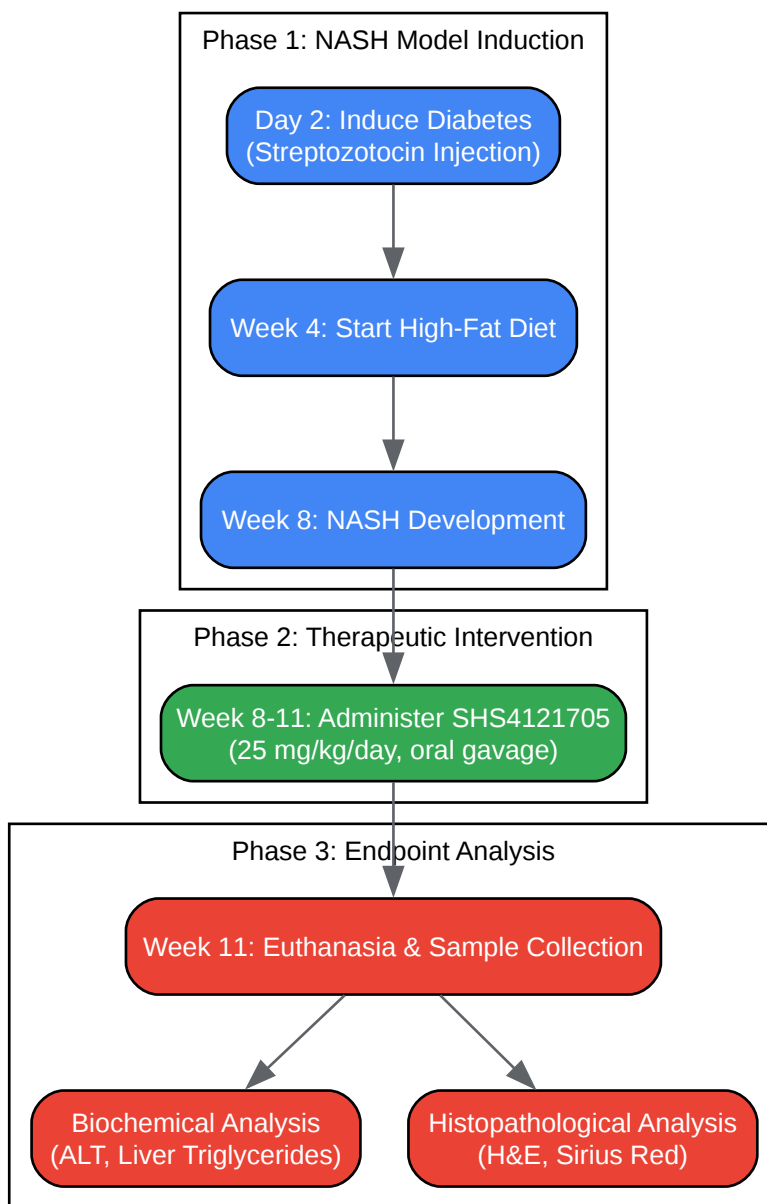
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. **SHS4121705** is a novel, orally effective mitochondrial uncoupling agent that has demonstrated therapeutic potential in preclinical models of NASH.[1][2][3] As a mitochondrial uncoupler, **SHS4121705** increases the metabolic rate by dissipating the proton gradient across the inner mitochondrial membrane, independent of ATP synthesis.[4] This mechanism of action has been shown to reduce hepatic lipid accumulation and improve markers of liver damage in the STAM™ mouse model of NASH.[1][3]

These application notes provide detailed protocols for the use of **SHS4121705** in the STAM™ mouse model, a well-established model that recapitulates the pathological progression of human NASH.[3][5][6][7][8] The protocols outlined below cover the induction of NASH in the STAM™ model, preparation and administration of **SHS4121705**, and key endpoint analyses to evaluate its efficacy.

## Mechanism of Action: Mitochondrial Uncoupling

Mitochondrial uncouplers like **SHS4121705** are lipophilic weak acids that transport protons across the inner mitochondrial membrane, bypassing ATP synthase.[4] This process uncouples

nutrient oxidation from ATP production, leading to an increase in oxygen consumption and dissipation of energy as heat.[4] In the context of NASH, this increased energy expenditure is hypothesized to promote the oxidation of excess fatty acids in the liver, thereby reducing steatosis and its downstream pathological consequences.



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